

ACT-462206: A Technical Guide for Investigating the Orexin System

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Compound of Interest

Compound Name: ACT-462206

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Abstract

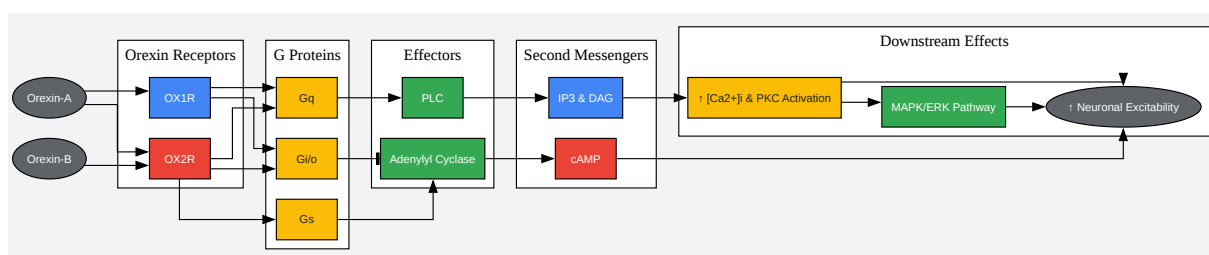
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of numerous physiological functions, most notably the sleep-wake cycle.[1][2][3][4] Dysregulation of this system is implicated in various neurological disorders, including narcolepsy and insomnia.[1][5] **ACT-462206** is a potent, orally active, dual orexin receptor antagonist (DORA) that has emerged as a valuable pharmacological tool for the preclinical investigation of the orexin system.[3][4][6][7][8] This technical guide provides an in-depth overview of **ACT-462206**, including its pharmacological properties, experimental protocols for its use, and its application in elucidating the multifaceted roles of the orexin system.

The Orexin System: An Overview

The orexin system consists of a small population of neurons located in the lateral hypothalamus that produce two neuropeptides, orexin-A and orexin-B.[4][9] These peptides bind to and activate two G protein-coupled receptors (GPCRs), OX1R and OX2R, which are distributed throughout the brain.[1][10][11] Orexin-A binds to both OX1R and OX2R with high affinity, whereas orexin-B has a higher affinity for OX2R.[9] The orexin system plays a pivotal role in the regulation of arousal, wakefulness, and energy homeostasis.[1][2]

Orexin Receptor Signaling

Upon activation by orexin peptides, OX1R and OX2R couple to various G proteins, initiating downstream signaling cascades. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[11][12] Orexin receptors can also couple to other G proteins, such as Gi/o and Gs, leading to the modulation of cyclic AMP (cAMP) levels.[1][12] Furthermore, orexin receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][10]



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Orexin Receptor Signaling Pathways

ACT-462206: A Dual Orexin Receptor Antagonist

ACT-462206 is a potent and selective dual orexin receptor antagonist (DORA).[3][7] As a DORA, it competitively binds to both OX1R and OX2R, thereby blocking the binding of the endogenous orexin peptides and inhibiting their wake-promoting effects.[3][4] This mechanism of action makes **ACT-462206** a valuable tool for studying the physiological and behavioral consequences of orexin system blockade.

Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of **ACT-462206** for human, rat, and dog orexin receptors.

Table 1: In Vitro Binding Affinity (Kb) of **ACT-462206**

Species	OX1R (nM)	OX2R (nM)
Human	17	2.4
Rat	28	9.9
Dog	27	4.2
Data sourced from MedchemExpress.[6]		

Table 2: In Vitro Functional Potency (IC50) of **ACT-462206**

Species	OX1R (nM)	OX2R (nM)
Human	60	11
Rat	48	9.6
Dog	68	26
Data sourced from MedchemExpress and other sources.[6][13][14]		

Pharmacokinetic Properties

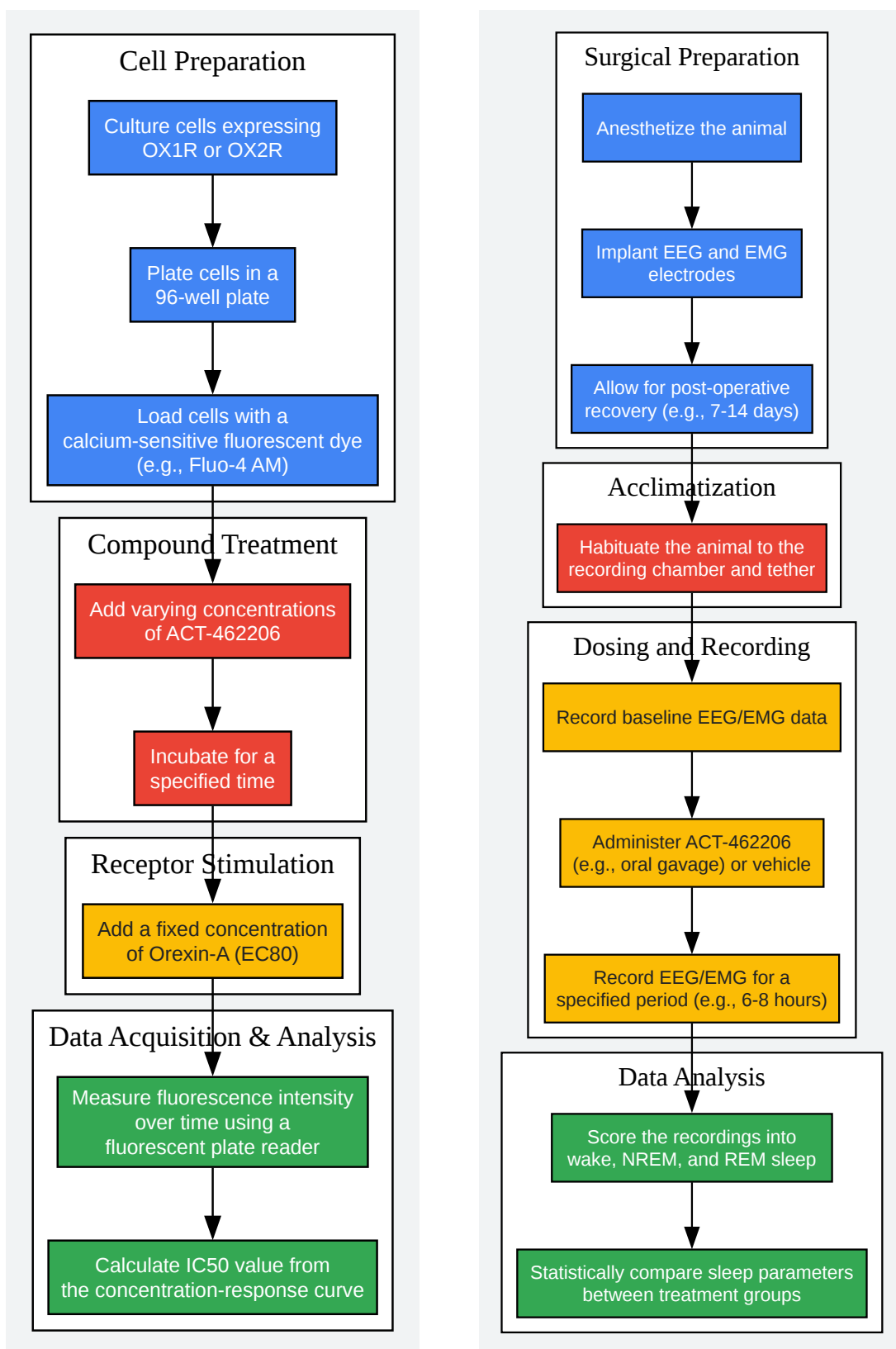
Human studies have shown that **ACT-462206** is absorbed with a median tmax of 1.5-4.0 hours following oral administration.[15] The elimination half-life ranges from 4.8 to 11.2 hours.[15] Despite the relatively short behavioral effects (largely disappearing within 8 hours), elevated plasma concentrations of **ACT-462206** can be sustained for over 24-36 hours.[13][15] **ACT-462206** is also known to be brain penetrant.[8][14]

Experimental Protocols

The following sections provide generalized protocols for the in vitro and in vivo characterization of **ACT-462206**.

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a common method to determine the potency of an orexin receptor antagonist by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing either OX1R or OX2R.



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